N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDLVPHVGLEDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367568 | |
| Record name | STK049680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-45-2 | |
| Record name | STK049680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts.
Acetamide Formation: The final step involves the acylation of the coupled product with 4-chlorophenyl acetic acid or its derivatives under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) due to electron withdrawal by the chlorine atom. Documented substitutions include:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Hydroxide (OH⁻) | 4-Hydroxyphenyl derivative | NaOH (10%), ethanol, 80°C | 45% |
| Amines (RNH₂) | 4-Aminophenyl-substituted acetamide | DMF, 120°C, 12h | 38% |
| Thiols (RSH) | Sulfur-linked adducts | K₂CO₃, DMSO, 60°C | 52% |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacted with HCl (6M) at 100°C for 6h to yield 2-(4-chlorophenyl)acetic acid and 3-(1,3-benzothiazol-2-yl)aniline .Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
Basic Hydrolysis :
Treated with NaOH (20%) in ethanol/water (1:1) at 80°C for 4h to form the corresponding carboxylate salt.
| Condition | Product | Yield |
|---|---|---|
| Acidic | Carboxylic acid + aniline derivative | 70% |
| Basic | Sodium carboxylate | 85% |
Oxidation Reactions
The benzothiazole ring undergoes oxidation with strong oxidizing agents:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Benzothiazole sulfoxide derivative | Acetic acid, 50°C, 3h | 30% |
| KMnO₄ | Sulfonic acid derivative | H₂O, 100°C, 8h | 22% |
Biological Interaction Pathways
In pharmacological studies, the compound reacts with enzymatic targets:
-
Carbonic Anhydrase Inhibition : The acetamide group binds to the zinc ion in the enzyme’s active site, disrupting hydration of CO₂.
-
Kinase Inhibition : The chlorophenyl group interacts with hydrophobic pockets in kinase ATP-binding domains.
Stability Under Environmental Conditions
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
Pathway Modulation: The compound can affect various cellular pathways, such as apoptosis or cell cycle regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Key Observations :
- Substituent Effects : The 4-chlorophenyl group increases lipophilicity vs. methoxy () or trifluoromethyl () groups, which may influence bioavailability.
- Linker Diversity : Piperazine () and triazine-morpholine () linkers introduce flexibility or hydrogen-bonding capacity, absent in the rigid benzothiazole-phenyl core of the target compound.
Physicochemical Properties
- Melting Points : Similar acetamides exhibit melting points between 215–262°C (e.g., 1,3,4-oxadiazole derivatives in ). The target compound’s benzothiazole may elevate melting points due to increased molecular rigidity.
- Bond Length Variations : The acetamide C–N bond in the target compound (~1.347 Å, based on analogues in ) is consistent with standard acetamides but differs slightly in derivatives with bulky substituents (e.g., 1.30–1.44 Å in ).
Molecular Interactions
- Benzothiazole Core : Facilitates π-π stacking with aromatic residues (e.g., tyrosine, phenylalanine) in enzyme active sites .
- 4-Chlorophenyl Group : Enhances hydrophobic interactions and may participate in halogen bonding with protein targets .
- Acetamide Linker : Forms hydrogen bonds via the carbonyl oxygen and NH groups, critical for target binding .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis and Chemical Structure
The compound features a benzothiazole moiety linked to a phenyl group and a chlorophenyl acetamide. The synthesis typically involves:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Coupling with Phenyl Group : Utilizing Suzuki or Heck coupling reactions with palladium catalysts.
- Acetamide Formation : Acylation with 4-chlorophenyl acetic acid under basic conditions.
This synthetic route allows for the efficient production of the compound, which has the chemical formula and a molecular weight of 374.87 g/mol .
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds related to this structure have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : The compound has shown promise as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. The presence of electron-withdrawing substituents enhances its cytotoxic activity against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their catalytic activity and blocking substrate access.
- Receptor Modulation : It can interact with cellular receptors, thereby influencing signaling pathways that regulate cell growth and apoptosis.
- Pathway Regulation : The compound may affect critical cellular pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .
Antimicrobial Studies
A study evaluating various benzothiazole derivatives found that compounds similar to this compound exhibited potent antimicrobial activity against multiple bacterial strains (e.g., Pseudomonas aeruginosa) and fungal species (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 µmol/mL .
Anticancer Studies
Research on related compounds highlighted their cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer). For example, one study reported an IC50 value of 6.90 µM for a related compound against HCT-116 cells, indicating significant anticancer potential .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are reported for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide and related derivatives?
- Methodological Answer : The compound can be synthesized via condensation of 2-aminobenzothiazole derivatives with substituted phenylacetamides. For example, analogous structures (e.g., 2-(1,3-thiazol-2-ylamino)-N-(4-chlorophenyl)acetamide) are synthesized by reacting 2-amino-4-substituted thiazoles with acetonitrile or acetic anhydride under reflux conditions, often with catalysts like anhydrous aluminum chloride . Key steps include:
- Nucleophilic substitution : Reacting chlorophenylacetamide precursors with benzothiazole-containing amines.
- Purification : Recrystallization from ethanol or column chromatography to isolate pure product.
Table 1: Typical Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic anhydride | Ethanol | Reflux (80°C) | 2–4 hrs | 60–75% |
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and acetamide linkage (e.g., carbonyl peaks at ~168–170 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 395.85 for CHClNOS).
- Elemental Analysis : Confirming C, H, N, and S content within ±0.4% of theoretical values .
Q. What are the standard protocols for evaluating its in vitro biological activity?
- Methodological Answer : Common assays include:
- Anti-tumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC determination .
- Anticonvulsant Testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, monitoring seizure suppression .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for:
- Bond Geometry : Confirming bond lengths (e.g., C=O at 1.21 Å) and torsion angles (e.g., benzothiazole-phenyl dihedral angles ~5–15°).
- Intermolecular Interactions : Identifying hydrogen bonds (e.g., N–H···O=C) or π-π stacking (3.5–4.0 Å distances) that influence stability .
Table 2: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space Group | P |
| R Factor | <0.05 |
| CCDC Deposit | 2,150,XXX |
Q. How to address contradictory biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Impurity Profiling : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
- Metabolic Stability : Assess liver microsome degradation to rule out rapid metabolite formation masking true activity .
Q. What strategies optimize substituent effects for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic SAR approaches include:
- Electron-Withdrawing Groups : Introduce Cl or NO at the 4-position of the phenyl ring to enhance electrophilicity and target binding.
- Benzothiazole Modifications : Replace benzothiazole with oxadiazole or pyrimidine to compare activity profiles .
Table 3: IC Values for Substituent Variations
| Substituent | IC (μM) | Target Cell Line |
|---|---|---|
| 4-Cl | 12.5 | MCF-7 |
| 4-OCH | >100 | MCF-7 |
Q. How to design experiments for assessing pharmacokinetic properties?
- Methodological Answer : Key assays include:
- LogP Determination : Shake-flask method with octanol/water partitioning to predict membrane permeability.
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.
- CYP450 Inhibition : Fluorometric assays using human liver microsomes to evaluate drug-drug interaction risks .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Methodological Answer : Common issues include:
- Protein Flexibility : Use molecular dynamics (MD) simulations to account for receptor conformational changes.
- Solvent Effects : Include explicit water molecules in docking models (e.g., AutoDock Vina with TIP3P water).
- Ligand Tautomerism : Validate dominant tautomers via NMR or crystallography before docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
